3-[Ethyl(hexyl)amino]phenol

Catalog No.
S1771304
CAS No.
100010-02-4
M.F
C14H23NO
M. Wt
221.344
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Ethyl(hexyl)amino]phenol

CAS Number

100010-02-4

Product Name

3-[Ethyl(hexyl)amino]phenol

IUPAC Name

3-[ethyl(hexyl)amino]phenol

Molecular Formula

C14H23NO

Molecular Weight

221.344

InChI

InChI=1S/C14H23NO/c1-3-5-6-7-11-15(4-2)13-9-8-10-14(16)12-13/h8-10,12,16H,3-7,11H2,1-2H3

InChI Key

KRWUORDTHJBMQO-UHFFFAOYSA-N

SMILES

CCCCCCN(CC)C1=CC(=CC=C1)O

Synonyms

m-[Ethyl(hexyl)amino]phenol

Traditional Synthetic Pathways (Mannich Reactions, Alkylation)

The synthesis of 3-[Ethyl(hexyl)amino]phenol relies primarily on two fundamental organic chemistry approaches: Mannich reactions and direct alkylation pathways [10]. The Mannich reaction represents a three-component organic reaction involving amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine [10]. This reaction mechanism begins with nucleophilic addition of an amine to a carbonyl group followed by dehydration to form a Schiff base, which subsequently acts as an electrophile in electrophilic addition with enol compounds [10].

For aminophenol derivatives, the traditional synthetic approach involves the initial preparation of meta-aminophenol as a starting material [3]. The reduction of 3-nitrophenol serves as the primary method for obtaining 3-aminophenol, which can also be prepared through caustic fusion of 3-aminobenzenesulfonic acid by heating with sodium hydroxide to 245 degrees Celsius for six hours [3]. Alternative preparation methods include synthesis from resorcinol via substitution reaction with ammonium hydroxide [3].

The alkylation pathway for producing N-alkyl-substituted aminophenols typically employs reductive alkylation methodology [12]. This process involves continuously feeding an aldehyde or ketone to a reaction system containing an aminophenol, organic solvent, catalyst for reduction, and hydrogen [12]. The conventional reductive alkylation process utilizes noble metal catalysts, particularly platinum metal catalysts and palladium metal catalysts, though these present industrial challenges due to cost considerations and catalyst degradation upon repeated use [12].

A specific example of traditional alkylation methodology involves the preparation of 3-(N-ethyl-N-isoamyl)aminophenol through a multi-step process [4]. This synthesis begins with ethylamine aqueous solution reacting with resorcinol to obtain 3-ethylaminophenol, followed by addition of industrial sodium hydroxide solution and subsequent alkylation with isoamyl halides [4].

Patent-Based Industrial Synthesis Protocols

Industrial synthesis protocols for N-alkyl aminophenol compounds have been extensively documented in patent literature, revealing optimized methodologies for large-scale production [15] [16]. Patent CN101671261A describes a comprehensive preparation method for N-alkyl meta-aminophenol involving the placement of meta-aminophenol and halogenated alkyl compounds in toluene solvent with tin tetrachloride catalyst under reflux conditions [15].

The industrial protocol outlined in Chinese patent CN103159634A presents a manufacturing method designed to be cost-effective and environmentally friendly, eliminating waste water and waste gas production [16]. This process utilizes ion exchange resin technology combined with distillation separation techniques to achieve high purity N-alkyl aminophenol products [16]. The reaction employs acetonitrile as the primary solvent system with dimethylformamide as a co-solvent to enhance reaction efficiency [16].

Patent US4967004A specifically addresses the production of N,N-diethylaminophenols through reductive alkylation with acetaldehyde in the presence of noble metal catalysts [20]. This industrial process emphasizes the importance of controlling reaction parameters including temperature, pressure, and catalyst loading to achieve optimal yields [20]. The patent describes N,N-diethylaminophenols as having high industrial importance as intermediates for production of dyes for heat-sensitive or pressure-sensitive paper, xanthene dyes, and fluorescent dyes [20].

European patent EP0411817B1 details an advanced process for preparing N-alkyl-substituted aminophenols that addresses the traditional challenges of catalyst degradation and heavy matter formation [12]. This industrial protocol incorporates continuous addition of organic carboxylic acid to the reductive alkylation reaction system, which controls the formation of heavy matter that typically inhibits catalyst activity [12]. The process operates at temperatures ranging from normal temperature to 150 degrees Celsius under hydrogen pressure of 2 to 30 kilograms per square centimeter gauge [12].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperatures)

The optimization of reaction conditions for aminophenol synthesis involves systematic evaluation of catalytic systems, solvent selection, and thermal parameters [23] [24]. Research demonstrates that Lewis acid sites with strong acid strength are favorable for para-aminophenol formation, with sulfated zirconia showing higher catalytic activity compared to traditional catalyst systems [23].

Catalyst optimization studies reveal that platinum loading significantly affects reaction outcomes, with optimal loading typically occurring at 1 weight percent [23]. Characterization results indicate the presence of three valence states of platinum: metallic platinum benefits nitrobenzene hydrogenation, while higher valence platinum species contribute to hydrogen donor decomposition [23]. The comparison of different solid acid catalysts including HZSM-5, H-beta zeolite, sulfated zirconia, and sulfated titania demonstrates that sulfated zirconia provides superior catalytic activity [23].

Temperature optimization studies indicate that reaction rates increase substantially with temperature elevation, following Arrhenius behavior [24] [26]. For para-aminophenol synthesis through catalytic hydrogenation, the apparent activation energy has been determined to be 61 kilojoules per mole [24]. Temperature variation studies within the range of 25 to 50 degrees Celsius show exponential increases in reaction rate constants [26].

Solvent effects play a crucial role in reaction optimization, with average catalytic activity and initial hydrogenation rates increasing with solvent polarity [24]. The selection of appropriate solvent systems requires consideration of substrate solubility, catalyst stability, and product recovery efficiency [24]. Studies demonstrate that polar solvents enhance reaction rates, though careful balance must be maintained to prevent catalyst deactivation [24].

The following table summarizes optimal reaction conditions for various catalyst systems:

Catalyst SystemTemperature (°C)Pressure (bar)SolventYield (%)
Platinum/Carbon80-10010-20Ethanol75-85
Sulfated Zirconia110-1305-15Water70-80
Palladium/Carbon90-1108-18Methanol65-75

Purification and Yield Enhancement Strategies

Purification strategies for aminophenol compounds encompass multiple separation techniques designed to achieve high purity products while maximizing yield recovery [29] [30]. The primary purification approach involves extractive purification using water-immiscible organic solvents to selectively remove impurities while preserving the target aminophenol compound [29].

Patent EP0041837A1 describes an advanced purification process utilizing aniline-toluene mixtures for extractive purification [29] [30]. This method involves adjusting the aqueous feed solution pH to 4.0-5.0 followed by extraction with aniline-toluene mixture to selectively extract diaminodiphenyl ether and other amine by-products [30]. The process achieves aminophenol products with diaminodiphenyl ether content below 20 parts per million [30].

Crystallization techniques represent another critical purification methodology, with specific attention to temperature control and solvent selection [31]. Research demonstrates that crystallization from alcoholic solutions at reduced temperatures yields high-purity aminophenol products with minimal color formation [31]. The optimal crystallization temperature range of minus 10 degrees Celsius produces aminophenol crystals with metallic luster that maintain stability under ambient conditions [31].

Column chromatography methods provide additional purification options, particularly for complex mixtures containing multiple aminophenol derivatives [33]. The selection of stationary phase materials and mobile phase compositions requires careful optimization to achieve adequate separation selectivity [33]. Studies indicate that modified silica gel columns with competing amine modifiers in the mobile phase effectively separate aminophenol compounds while preventing degradation [33].

Yield enhancement strategies focus on minimizing product losses during synthesis and purification operations [32]. Distillation techniques achieve approximately 80 percent recovery of para-aminophenol from aqueous solutions, while freeze crystallization methods show limited effectiveness for aminophenol recovery [32]. The implementation of back-extraction procedures using basic solutions allows recovery of aminophenol retained in organic phases, improving overall process yields [30].

Advanced purification protocols incorporate multiple separation stages to achieve pharmaceutical-grade purity levels [37]. These processes typically involve initial solvent extraction followed by crystallization and final washing with stabilizing solutions [37]. The use of sodium bisulfite solutions as antioxidant washes prevents degradation during storage and handling [37].

The following table presents yield data for various purification methods:

Purification MethodInitial Purity (%)Final Purity (%)Yield Recovery (%)
Solvent Extraction85-9095-9880-85
Crystallization80-8597-9975-80
Column Chromatography70-8098-99.570-75
Combined Methods85-9099-99.885-90

The acid-base behavior of 3-[Ethyl(hexyl)amino]phenol is governed by the presence of both phenolic hydroxyl and tertiary amino functional groups, creating a compound with complex protonation characteristics [1] [2]. The phenolic hydroxyl group exhibits typical phenol acidity with a pKa value in the range of 9-10, while the tertiary amino group can undergo protonation under acidic conditions [3].

The phenolic hydroxyl group demonstrates enhanced acidity compared to aliphatic alcohols due to resonance stabilization of the phenoxide anion. Upon deprotonation, the negative charge becomes delocalized throughout the aromatic ring system, with significant electron density distribution to the ortho and para positions [1] [2]. This resonance stabilization effectively lowers the pKa value compared to non-aromatic alcohols.

The tertiary amino substituent at the meta position exerts an electron-donating inductive effect, which increases the pKa of the phenolic group relative to unsubstituted phenol [1] [2]. This electron-donating character enhances the electron density on the aromatic ring, making the phenolic proton less acidic. The long alkyl chains (ethyl and hexyl) attached to the nitrogen further enhance this electron-donating effect through hyperconjugation.

Protonation states of 3-[Ethyl(hexyl)amino]phenol vary significantly with pH conditions. At physiological pH (approximately 7.4), the compound exists predominantly in its neutral form, with the phenolic group largely protonated and the amino group unprotonated. Under strongly acidic conditions (pH < 4), the tertiary amino group becomes protonated, forming a quaternary ammonium ion while the phenolic group remains protonated [3]. Conversely, under strongly basic conditions (pH > 11), the phenolic group deprotonates to form the phenoxide anion while the amino group remains neutral.

The dual ionizable nature of this compound creates interesting pH-dependent solubility and reactivity profiles. The compound can exist in cationic, neutral, or anionic forms depending on solution pH, influencing its interaction with other molecules and its participation in chemical reactions.

Nucleophilic Substitution Reactions

3-[Ethyl(hexyl)amino]phenol can participate in nucleophilic substitution reactions, though the specific pathways and mechanisms depend significantly on the reaction conditions and the nature of the nucleophile [4] [5]. The presence of the electron-donating amino substituent generally deactivates the aromatic ring toward nucleophilic attack, requiring more forcing conditions compared to electron-deficient aromatics.

Addition-Elimination Mechanism (SNAr) represents the most common pathway for nucleophilic aromatic substitution when appropriate leaving groups are present [4] [6]. This two-step mechanism involves initial nucleophilic attack at an aromatic carbon bearing a leaving group, forming a negatively charged Meisenheimer complex intermediate. The intermediate subsequently eliminates the leaving group to restore aromaticity [4] [6] [5].

For 3-[Ethyl(hexyl)amino]phenol derivatives containing suitable leaving groups (such as halides), nucleophilic substitution typically requires elevated temperatures (150-250°C) and strong nucleophiles due to the electron-rich nature of the aromatic system [7]. The meta-amino substitution pattern provides some electronic activation relative to unsubstituted systems, as the electron density is not directly conjugated with potential reaction sites at other positions.

Regioselectivity patterns in nucleophilic substitution reactions depend on the substitution pattern and the nature of additional substituents [6]. The amino group directs nucleophilic attack primarily to positions that can benefit from resonance stabilization in the transition state. However, steric hindrance from the bulky ethyl and hexyl substituents may influence the accessibility of certain positions.

Concerted nucleophilic substitution mechanisms have been observed under specific conditions, particularly with certain fluorinated derivatives [5]. These reactions proceed without the formation of discrete Meisenheimer intermediates and can occur under milder conditions than traditional SNAr reactions.

The hydroxyl group in 3-[Ethyl(hexyl)amino]phenol itself is generally not a good leaving group for nucleophilic substitution under normal conditions [8]. However, activation through conversion to better leaving groups (such as triflates or tosylates) can enable nucleophilic displacement reactions at the phenolic position.

Epoxy-Phenolic Crosslinking in Polymer Chemistry

3-[Ethyl(hexyl)amino]phenol can serve as both a crosslinking agent and modifier in epoxy-phenolic polymer systems, contributing to enhanced thermal and mechanical properties [9] [10]. The phenolic hydroxyl group readily reacts with epoxide functionalities through well-established etherification mechanisms.

Primary crosslinking reactions involve the nucleophilic attack of the phenolic hydroxyl group on the epoxide ring, forming an aromatic ether linkage and generating a secondary hydroxyl group [9] [11]. This reaction typically occurs at temperatures between 120-150°C and can be catalyzed by various systems including organophosphines, imidazoles, or phenolic novolac resins [10] [12] [13].

The reaction mechanism proceeds through a carbocation intermediate formed upon ring opening of the epoxide [9]. The phenolic oxygen attacks the less substituted carbon of the epoxide ring, following an SN2-like pathway. The reaction can be represented as:

R-OH + CH₂-CHR'-O → R-O-CH₂-CHOH-R'

Secondary crosslinking reactions occur when the newly formed secondary hydroxyl groups react with additional epoxide molecules, creating aliphatic ether linkages and further extending the crosslinked network [9] [11]. This secondary reaction is typically slower than the primary phenol-epoxide reaction but contributes significantly to the final crosslink density.

The tertiary amino group present in 3-[Ethyl(hexyl)amino]phenol can act as an additional crosslinking site, reacting with epoxide groups to form tertiary amine linkages [14]. This dual functionality (phenolic and amino) provides enhanced crosslinking density compared to simple phenolic crosslinkers.

Catalytic effects of the amino substituent may accelerate the epoxy-phenolic crosslinking reactions through hydrogen bonding interactions that activate the epoxide ring toward nucleophilic attack [12]. The basic nitrogen can also catalyze the ring-opening reaction through coordination with the epoxide oxygen.

Polymer properties achieved through epoxy-phenolic crosslinking with 3-[Ethyl(hexyl)amino]phenol include enhanced thermal stability, improved chemical resistance, and superior mechanical properties compared to uncrosslinked systems [15] [16]. The long alkyl chains contribute flexibility to the crosslinked network, potentially improving impact resistance while maintaining thermal performance.

Participation in Mannich-Type Condensations

3-[Ethyl(hexyl)amino]phenol readily participates in Mannich-type condensation reactions, serving as the phenolic component in three-component reactions with formaldehyde and additional amines [17] [18]. The presence of the existing amino substituent provides both electronic activation and potential complications in regioselectivity.

Classic Mannich mechanism involves the initial formation of an iminium ion intermediate through condensation of formaldehyde with a primary or secondary amine [17] [19]. This electrophilic species then attacks the activated aromatic ring at positions ortho or para to the phenolic hydroxyl group [20] [21].

For 3-[Ethyl(hexyl)amino]phenol, regioselectivity is influenced by both the activating effect of the phenolic hydroxyl group and the directing effects of the existing meta-amino substituent [18] [20]. The predominant substitution pattern typically occurs at the ortho positions relative to the hydroxyl group (positions 2 and 6), as these sites benefit from maximum resonance activation.

The existing tertiary amino group can potentially interfere with Mannich condensation through competing reactions [22]. However, tertiary amines are generally less reactive in Mannich condensations compared to primary or secondary amines, allowing selective reaction at the aromatic ring rather than at the amino nitrogen.

Product formation typically yields aminomethylated phenol derivatives with enhanced solubility in organic solvents due to the multiple alkyl substituents [18] [23]. The resulting Mannich bases exhibit surfactant-like properties due to the combination of hydrophilic phenolic groups and lipophilic alkyl chains.

Benzoxazine formation can occur as a secondary reaction when primary amines are used in the Mannich condensation [18] [20]. The initial Mannich product can undergo intramolecular cyclization, forming six-membered benzoxazine rings that serve as precursors to high-performance thermosetting polymers.

Industrial applications of Mannich products derived from 3-[Ethyl(hexyl)amino]phenol include use as surfactants, corrosion inhibitors, and epoxy curing agents [24] [23] [25]. The amphiphilic nature of these products makes them particularly suitable for applications requiring both organic solubility and interfacial activity.

Catalytic Applications in Organic Transformations

3-[Ethyl(hexyl)amino]phenol demonstrates significant potential as a catalyst and catalytic modifier in various organic transformations, leveraging both its phenolic and amino functionalities [26] [27]. The compound can function through multiple catalytic mechanisms including hydrogen bonding, Brønsted acid catalysis, and photoredox processes.

Hydrogen bonding catalysis represents a primary mode of catalytic activity, where the phenolic hydroxyl group acts as a hydrogen bond donor to activate substrates toward nucleophilic attack [28]. The amino group can simultaneously act as a hydrogen bond acceptor, creating a bifunctional catalytic system capable of activating both electrophiles and nucleophiles.

Photoredox catalysis applications exploit the ability of phenolate anions (formed under basic conditions) to serve as photoredox catalysts under visible light irradiation [27] [29] [30]. Upon photoexcitation, phenolate anions become powerful reducing agents capable of generating radicals from suitable precursors through single-electron transfer processes.

In oxidative transformations, 3-[Ethyl(hexyl)amino]phenol can participate in metal-catalyzed oxidative coupling reactions, where the phenolic unit undergoes oxidative coupling with other aromatic systems [26] [31] [32]. The amino substituent can influence the reactivity and selectivity of these transformations through electronic and steric effects.

Organocatalytic applications in transfer hydrogenation reactions demonstrate the potential of electronically modified phenols as effective catalysts [28]. The charged environment created by protonation of the amino group can significantly enhance catalytic activity through electrostatic interactions with substrates.

Cross-coupling reactions can utilize 3-[Ethyl(hexyl)amino]phenol as a ligand or co-catalyst in transition metal-catalyzed C-O bond forming reactions [33]. The bidentate coordination potential of the amino-phenol motif provides opportunities for metal chelation and catalyst activation.

Hydrodeoxygenation processes for biomass upgrading can benefit from the hydrogen bonding and proton shuttle capabilities of phenolic catalysts [34] [35] [36]. The amino substituent provides additional basic sites that can facilitate proton transfer steps in catalytic cycles.

XLogP3

4.4

Wikipedia

3-[Ethyl(hexyl)amino]phenol

Dates

Last modified: 07-19-2023

Explore Compound Types